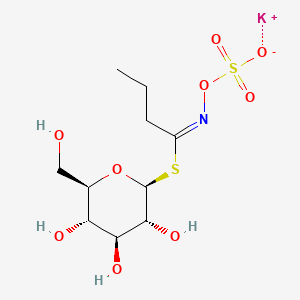
n-Propyl beta-Glucosinolate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Propyl beta-Glucosinolate Potassium Salt is a chemical compound belonging to the glucosinolate family. Glucosinolates are sulfur-containing compounds found predominantly in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. These compounds are known for their role in plant defense mechanisms and their potential health benefits, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of n-Propyl beta-Glucosinolate Potassium Salt typically involves the reaction of n-propyl glucosinolate with potassium hydroxide. The process can be summarized as follows:
Starting Material: n-Propyl glucosinolate.
Reagent: Potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure complete conversion to the potassium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-Propyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation and Reduction: These reactions can modify the sulfur-containing groups, affecting the compound’s biological activity.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme or acidic conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Isothiocyanates: Known for their anticancer properties.
Nitriles: Have various industrial applications.
Thiocyanates: Used in chemical synthesis and as intermediates.
Wissenschaftliche Forschungsanwendungen
n-Propyl beta-Glucosinolate Potassium Salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the production of natural pesticides and as a flavoring agent in food products
Wirkmechanismus
The biological activity of n-Propyl beta-Glucosinolate Potassium Salt is primarily due to its hydrolysis products. The mechanism involves:
Enzymatic Hydrolysis: Catalyzed by myrosinase, leading to the formation of bioactive compounds like isothiocyanates.
Molecular Targets: These bioactive compounds interact with cellular proteins and enzymes, modulating various signaling pathways.
Pathways Involved: Include the induction of phase II detoxification enzymes, inhibition of phase I enzymes, and modulation of apoptosis and cell cycle pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sinigrin: Another glucosinolate found in cruciferous vegetables.
Glucoraphanin: Known for its potent anticancer properties.
Gluconasturtiin: Found in watercress and known for its peppery taste.
Uniqueness
n-Propyl beta-Glucosinolate Potassium Salt is unique due to its specific n-propyl side chain, which influences its biological activity and hydrolysis products. This uniqueness makes it a valuable compound for studying the structure-activity relationship of glucosinolates .
Eigenschaften
Molekularformel |
C10H18KNO9S2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylideneamino] sulfate |
InChI |
InChI=1S/C10H19NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 |
InChI-Schlüssel |
CGIHKNDGYBVBFU-OCFLFPRFSA-M |
Isomerische SMILES |
CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



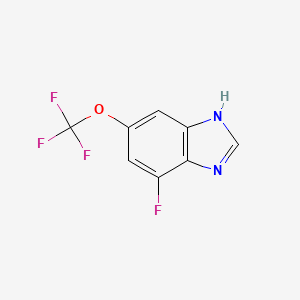
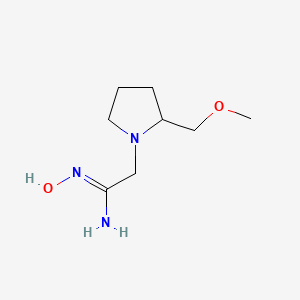

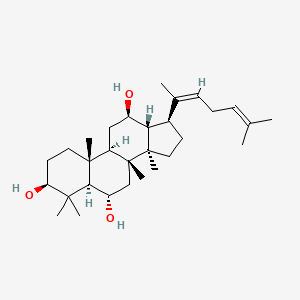
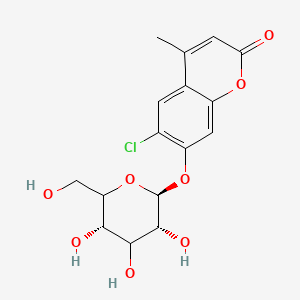
![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
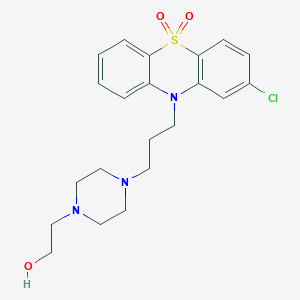
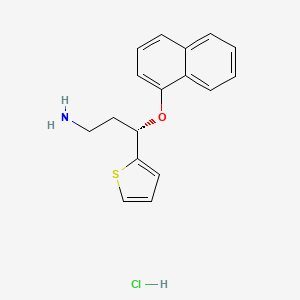
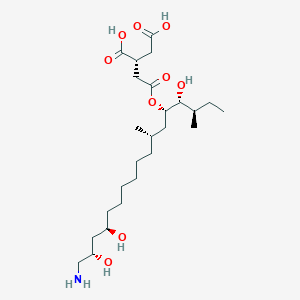
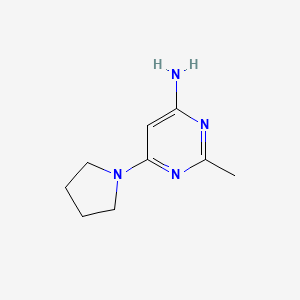


![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
